N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-18-5-4-6-19(15-18)17-32-24-16-27(23-8-3-2-7-22(23)24)14-13-26-25(29)20-9-11-21(12-10-20)28(30)31/h2-12,15-16H,13-14,17H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEJHWJRMROTRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Ring Formation
The indole scaffold can be synthesized via Fischer indole synthesis or Larock indole synthesis , though the former is more cost-effective for large-scale production. A modified approach from CN101823992A utilizes 2-methyl-3-nitrobenzene cyclization with triethyl orthoformate and oxalic acid under reflux to yield 4-nitroindole. Adapting this method:
$$
\text{2-Methyl-3-nitrobenzene} + \text{HCO(OEt)}_3 \xrightarrow{\text{oxalic acid, Δ}} \text{4-nitroindole}
$$
Optimized conditions :
- Molar ratio : 1:1.5 (2-methyl-3-nitrobenzene : triethyl orthoformate).
- Reflux time : 3 hours in dichloromethane.
- Yield : 74% after recrystallization.
Alkylation of the Indole Nitrogen
Ethylamine Linker Installation
The 1-position nitrogen of indole is alkylated using 2-bromoethylamine hydrobromide under basic conditions:
$$
\text{3-((3-Methylbenzyl)thio)-4-nitroindole} + \text{BrCH}2\text{CH}2\text{NH}_2\cdot\text{HBr} \xrightarrow{\text{NaH, DMF}} \text{2-(3-((3-Methylbenzyl)thio)-1H-indol-1-yl)ethylamine}
$$
Optimized parameters :
- Base : Sodium hydride (1.2 equiv).
- Solvent : Anhydrous DMF at 0°C to room temperature.
- Yield : 62% after column chromatography (SiO₂, EtOAc/hexanes).
Amide Bond Formation with 4-Nitrobenzoyl Chloride
Synthesis of 4-Nitrobenzoyl Chloride
4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux:
$$
\text{4-Nitrobenzoic acid} + \text{SOCl}2 \xrightarrow{\Delta} \text{4-nitrobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
Conditions :
Coupling Reaction
The ethylamine intermediate is coupled with 4-nitrobenzoyl chloride using Schotten-Baumann conditions :
$$
\text{2-(3-((3-Methylbenzyl)thio)-1H-indol-1-yl)ethylamine} + \text{4-nitrobenzoyl chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Target Compound}
$$
Procedure :
- Base : 10% aqueous NaOH.
- Solvent : Biphasic H₂O/Et₂O.
- Yield : 75% after recrystallization from ethanol.
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 8.8 Hz, 2H, Ar-H), 8.20 (d, J = 8.0 Hz, 1H, indole-H), 7.85–7.75 (m, 3H, Ar-H), 7.45 (s, 1H, thioether-CH₂), 4.55 (t, J = 6.4 Hz, 2H, N-CH₂), 3.95 (s, 2H, S-CH₂), 2.45 (s, 3H, CH₃).
- HRMS : m/z calculated for C₂₅H₂₂N₃O₃S [M+H]⁺: 452.1382; found: 452.1379.
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
- Melting point : 168–170°C (decomposes).
Challenges and Mitigation Strategies
- Nitro Group Stability : The nitro group may undergo reduction during catalytic steps. Use of palladium catalysts requires strict anhydrous conditions to prevent hydrogenation.
- Thioether Oxidation : Addition of antioxidants (e.g., BHT) during purification prevents oxidation to sulfoxide/sulfone.
- Regioselectivity in Indole Substitution : Directed ortho-metalation techniques ensure precise functionalization at the 3-position.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indole ring or the nitrobenzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the indole ring or the nitrobenzamide moiety.
Scientific Research Applications
N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, enzymes, and proteins, potentially leading to modulation of cellular processes. The nitrobenzamide group may contribute to the compound’s ability to undergo redox reactions, influencing its biological activity.
Comparison with Similar Compounds
Key Observations:
- Indole vs. Heterocyclic Replacements : The target compound’s indole-thioether group differentiates it from oxadiazole or thiophene-containing analogs (e.g., compounds 1 and 4 in ). Indole’s planar aromatic system may enhance binding to biomolecular targets via π-π interactions, whereas oxadiazole’s electron-deficient nature could modulate solubility or metabolic stability.
- In contrast, compound 2 () uses a 2-cyano-3-fluorophenyl group, introducing steric and electronic effects that could alter target specificity.
- Aminoethyl Spacer Modifications: The ethylamine spacer in the target compound is structurally analogous to phenethylamine derivatives (e.g., ). However, the indole-thioether substitution may confer greater conformational flexibility compared to rigid chlorophenethyl groups.
Pharmacological Implications
- Anticancer Potential: Compounds with nitrobenzamide or oxadiazole-thioether motifs (e.g., ) are reported to inhibit kinases or DNA repair enzymes. The indole-thioether in the target compound could similarly target tubulin or topoisomerases, though experimental validation is needed.
- Antiviral Activity: Thioether-linked heterocycles (e.g., thienylmethylthio derivatives in ) exhibit protease inhibition.
- Metabolic Stability : The 3-methylbenzylthio group in the target compound may improve lipophilicity and membrane permeability compared to polar oxadiazole derivatives, as seen in compound 1 ().
Biological Activity
N-(2-(3-((3-methylbenzyl)thio)-1H-indol-1-yl)ethyl)-4-nitrobenzamide is a complex organic compound belonging to the indole derivative class. Its unique structural features, including an indole core, a nitrobenzamide group, and a 3-methylbenzylthio substituent, make it a subject of interest in various fields of scientific research, particularly for its potential biological activities.
Chemical Structure
The chemical structure can be represented as follows:
This structure includes:
- An indole core , which is known for its ability to interact with various biological targets.
- A nitrobenzamide group , which may facilitate redox reactions.
- A 3-methylbenzylthio substituent , enhancing its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It shows promising activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preclinical models. The mechanism involves the inhibition of pro-inflammatory cytokines, which are key players in inflammatory responses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Indole Core : Mimics tryptophan, allowing binding to tryptophan receptors and influencing neurotransmitter systems.
- Nitro Group : Facilitates redox reactions that may modulate cellular signaling pathways.
- Thioether Linkage : Enhances lipophilicity and membrane permeability, aiding in cellular uptake.
Case Study 1: Anticancer Activity in Mice
A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial efficacy against multidrug-resistant strains, this compound exhibited superior activity compared to traditional antibiotics. This positions it as a promising candidate for further development in treating resistant infections.
Q & A
Q. Critical Reaction Conditions :
Q. Yield Optimization :
| Step | Key Parameters | Yield Range |
|---|---|---|
| Indole Formation | Acid catalyst (H₂SO₄), 12–24 hr reflux | 60–75% |
| Thiolation | K₂CO₃, DMF, 60°C, 6 hr | 50–65% |
| Amide Coupling | EDC/HOBt, RT, 24 hr | 70–85% |
Which analytical techniques are critical for characterizing the purity and structure of this compound?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR confirms substituent positions (e.g., indole C-3 thioether, nitro group resonance at δ 8.2–8.5 ppm) .
- 2D NMR (COSY, HSQC) resolves complex coupling in the ethyl linker and benzamide regions .
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 columns (ACN/H₂O gradient) assess purity (>98% required for biological assays) .
- Mass Spectrometry (MS) :
- HRMS (ESI⁺) verifies molecular ion [M+H]⁺ (e.g., m/z 462.12 for C₂₅H₂₃N₃O₃S) .
How does the substitution pattern on the benzylthio group affect the compound’s biological activity, and what SAR studies support this?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Q. Key Modifications and Activity :
| Substituent | Biological Activity (IC₅₀) | Mechanism |
|---|---|---|
| 3-Methylbenzyl | 2.5 µM (prostate cancer) | Apoptosis via Bcl-2 suppression |
| 4-Methoxybenzyl | 4.8 µM (NSCLC) | ROS-mediated necrosis |
| 2,5-Dimethylbenzyl | 1.8 µM (leukemia) | Tubulin polymerization inhibition |
Q. Methodological Approach :
- Molecular Docking : Predict binding affinity to Bcl-2 or tubulin .
- In Vitro Assays : MTT/WST-1 viability tests with dose-response curves (24–72 hr exposure) .
What experimental approaches can resolve contradictions in reported biological activities of structurally similar benzamide derivatives?
Advanced Research Question
Case Study : Discrepancies in apoptosis vs. necrosis mechanisms :
Pathway Inhibition Assays :
- Use caspase-3/7 inhibitors to distinguish apoptosis (caspase-dependent) from necrosis .
Transcriptomic Profiling :
- RNA-seq to identify differentially expressed genes (e.g., Bcl-2 family vs. RIPK1) .
Metabolic Profiling :
- LC-MS-based metabolomics to detect ROS levels or ATP depletion .
Q. Data Integration :
| Method | Outcome | Reference |
|---|---|---|
| Caspase Inhibition | Reduced apoptosis in 3-methyl analog (≤40% viability) | |
| ROS Scavengers (NAC) | Rescue cell viability in 4-methoxy derivative (IC₅₀ shift from 4.8→12 µM) |
What in vitro models are suitable for evaluating the anticancer potential of this compound, and what endpoints should be measured?
Advanced Research Question
Model Systems :
- Cell Lines :
- Prostate (PC-3), NSCLC (A549), leukemia (HL-60) for broad-spectrum screening .
- 3D Spheroids :
- Mimic tumor microenvironment; measure spheroid volume reduction (e.g., 50% at 5 µM) .
Q. Endpoints :
- Viability : WST-1/MTT assays (IC₅₀ at 48 hr).
- Apoptosis : Annexin V/PI flow cytometry.
- Migration : Scratch assay (≥80% inhibition at 2.5 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
